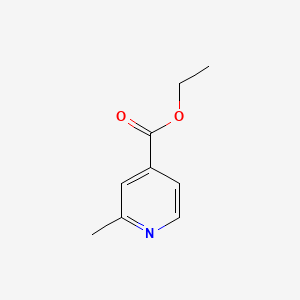

Ethyl 2-methylisonicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-5-10-7(2)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMYMRWGDVTGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482095 | |

| Record name | Ethyl 2-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25635-17-0 | |

| Record name | Ethyl 2-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-methylpyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-methylisonicotinate: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-methylisonicotinate, a pyridine carboxylate derivative of interest in medicinal chemistry and drug development. A significant challenge in the available literature is the frequent confusion of this compound with its structural isomer, Ethyl 2-methylnicotinate. This guide begins by explicitly addressing this ambiguity to ensure clarity for researchers. It then delves into the detailed chemical structure, physicochemical properties, and spectroscopic data of this compound. Furthermore, a robust, step-by-step synthesis protocol is presented, grounded in established chemical principles. The guide also explores the compound's role as a versatile building block in the synthesis of complex molecular scaffolds for drug discovery. This document is intended to be an essential resource for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical insights.

Introduction: Clarifying the Isomeric Ambiguity

In the landscape of chemical synthesis and drug discovery, precision in identifying and characterizing molecular entities is paramount. A notable point of confusion exists between This compound (CAS: 25635-17-0) and its isomer, Ethyl 2-methylnicotinate (CAS: 1721-26-2) . While both share the same molecular formula (C₉H₁₁NO₂) and molecular weight (165.19 g/mol ), their structural differences lead to distinct chemical and biological properties. This compound features the ethyl carboxylate group at the 4-position of the pyridine ring, whereas in the nicotinate isomer, it is at the 3-position. This seemingly minor difference significantly alters the electronic distribution and steric environment of the molecule, impacting its reactivity and potential as a pharmaceutical intermediate. This guide will focus exclusively on the isonicotinate isomer, providing clear and verified information to prevent the propagation of erroneous data.

Chemical Structure and Properties

Molecular Structure

The foundational structure of this compound is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The molecule is substituted at two positions: a methyl group at the 2-position and an ethyl carboxylate group at the 4-position.

-

IUPAC Name: ethyl 2-methylpyridine-4-carboxylate[1]

-

CAS Number: 25635-17-0[1]

-

Molecular Formula: C₉H₁₁NO₂[1]

-

Molecular Weight: 165.19 g/mol [1]

-

Canonical SMILES: CCOC(=O)C1=CC(=NC=C1)C

-

InChI Key: WOMYMRWGDVTGQI-UHFFFAOYSA-N[1]

The presence of the electron-withdrawing ethyl carboxylate group and the electron-donating methyl group on the pyridine ring creates a unique electronic profile that influences its reactivity in synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some experimental data in the literature refers to the hydrochloride salt of the compound.

| Property | Value | Source |

| Molecular Weight | 165.19 g/mol | PubChem[1] |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 39.2 Ų | PubChem[1] |

| Boiling Point | 102-103 °C at 4 Torr | ChemicalBook[2] |

| Melting Point (HCl salt) | 148-152 °C | Sigma-Aldrich[3] |

Spectroscopic Characterization

Accurate spectroscopic data is essential for the unambiguous identification and quality control of this compound. Due to the prevalent confusion with its isomer, it is critical to reference data associated with the correct CAS number (25635-17-0). While publicly available experimental spectra are scarce, predicted data and typical spectral features are discussed below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group, the methyl group, and the pyridine ring.

-

Ethyl group (CH₂CH₃): A quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).

-

Methyl group (CH₃): A singlet around δ 2.6 ppm.

-

Pyridine ring protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at the 6-position is expected to be the most downfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl carbon (C=O): Expected around δ 165 ppm.

-

Pyridine ring carbons: Five distinct signals in the range of δ 120-160 ppm.

-

Ethyl group carbons: Signals for the CH₂ and CH₃ carbons around δ 61 ppm and δ 14 ppm, respectively.

-

Methyl group carbon: A signal around δ 24 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

C=O stretch (ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

-

C-O stretch (ester): Bands in the region of 1100-1300 cm⁻¹.

-

C=C and C=N stretches (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region.

-

C-H stretches (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): A peak at m/z = 165, corresponding to the molecular weight.

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group are expected.

Synthesis of this compound

A reliable and scalable synthesis of this compound is crucial for its application in research and development. The following section outlines a robust experimental protocol based on the classical Fischer esterification of the corresponding carboxylic acid.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-methylisonicotinic acid.

Materials:

-

2-Methylisonicotinic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methylisonicotinic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Neutralization: Dissolve the residue in an organic solvent and slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Self-Validation: The identity and purity of the synthesized product should be confirmed by spectroscopic methods (NMR, IR, and MS) and compared with the expected data.

Applications in Drug Development and Medicinal Chemistry

Pyridine-based scaffolds are prevalent in a wide array of pharmaceuticals due to their ability to engage in various biological interactions. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The ester functionality of this compound can be readily transformed into other functional groups such as amides, hydrazides, or can be reduced to an alcohol. The pyridine nitrogen can be quaternized or can participate in hydrogen bonding with biological targets. The methyl group can also be a site for further functionalization.

Potential Therapeutic Areas

Derivatives of 2-methylisonicotinic acid have been explored in various therapeutic areas. While specific examples for the ethyl ester are not extensively documented in readily available literature, the core scaffold is of interest in the development of:

-

Anti-inflammatory agents: Pyridine derivatives are known to modulate inflammatory pathways.

-

Antimicrobial agents: The pyridine nucleus is a common feature in many antibacterial and antifungal compounds.

-

CNS agents: The ability of the pyridine ring to cross the blood-brain barrier makes it an attractive scaffold for drugs targeting the central nervous system.

The versatility of this compound makes it a key starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1]

-

GHS Hazard Statements: H302, H312, H332[1]

-

Precautionary Statements: P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P317, P321, P330, P362+P364, P501[1]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has sought to provide a clear and accurate resource for researchers by addressing the common confusion with its isomer, detailing its chemical properties and structure, providing a practical synthesis protocol, and outlining its applications. As with any chemical research, careful attention to detail, proper handling, and thorough characterization are paramount for successful and safe scientific endeavors.

References

-

This compound | C9H11NO2 | CID 12243767 - PubChem. National Center for Biotechnology Information. [Link]

-

This compound. PubChem. [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-Methylnicotinate (CAS: 1721-26-2)

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-methylnicotinate, a key heterocyclic building block. It is intended for researchers, chemists, and professionals in drug development and materials science who require detailed information on the synthesis, characterization, and application of this compound.

Introduction and Chemical Identity

Ethyl 2-methylnicotinate is a substituted pyridine derivative belonging to the class of pyridinecarboxylates.[1] It is a valuable intermediate in organic synthesis, primarily utilized in the creation of more complex molecules for the pharmaceutical and agrochemical industries.[1]

It is crucial to distinguish this compound from its isomers. The provided CAS number, 1721-26-2, specifically identifies Ethyl 2-methylnicotinate , where the substituents are at the 2- and 3-positions of the pyridine ring. Its common isomer, Ethyl 2-methylisonicotinate (CAS: 25635-17-0), features substitution at the 2- and 4-positions.[2] This distinction is critical for reaction planning and biological activity studies.

The molecule's structure, featuring an ester functional group and a nitrogen-containing aromatic ring, imparts a unique combination of reactivity and solubility, making it a versatile reagent in synthetic chemistry.[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of Ethyl 2-methylnicotinate are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-methylpyridine-3-carboxylate | |

| CAS Number | 1721-26-2 | |

| Molecular Formula | C₉H₁₁NO₂ | [3][4][5] |

| Molecular Weight | 165.19 g/mol | [3] |

| Appearance | Clear colorless to orange liquid | [3][6] |

| Boiling Point | 126-127 °C at 24 mmHg | [3][5] |

| Density | 1.072 g/mL at 25 °C | [3][5][6] |

| Refractive Index (n²⁰/D) | 1.505 | [3][5][7] |

| Water Solubility | Slightly soluble | [3][5] |

| Synonyms | Ethyl 2-methyl-3-pyridinecarboxylate, 2-Methylnicotinic acid ethyl ester | [1][3] |

Synthesis and Purification Workflow

The most common and direct synthesis of Ethyl 2-methylnicotinate is the Fischer esterification of 2-methylnicotinic acid with ethanol in the presence of an acid catalyst. This reaction is driven to completion by removing the water formed, typically by azeotropic distillation or the use of a dehydrating agent.

Diagram 1: General Synthesis Pathway via Fischer Esterification

Caption: Fischer esterification of 2-methylnicotinic acid.

Experimental Protocol: Synthesis

This protocol describes a generalized procedure. Causality: Using excess ethanol not only serves as the reagent but also as the solvent, shifting the equilibrium towards the product according to Le Châtelier's principle. The strong acid catalyst (e.g., H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylnicotinic acid (1.0 eq).

-

Reagents : Add an excess of absolute ethanol (5-10 eq) to the flask, followed by a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%).

-

Reaction : Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate. Trustworthiness: This step is critical to quench the acid catalyst and remove unreacted carboxylic acid. The solution should be basic to ensure the product ester is in its neutral form for extraction.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x volumes).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure liquid ester.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following section details the expected spectroscopic data for Ethyl 2-methylnicotinate.

Diagram 2: Analytical Workflow for Structural Confirmation

Caption: Workflow for spectroscopic analysis.

Protocol: Sample Preparation for NMR Spectroscopy

-

Sample Weighing : Accurately weigh 5-10 mg of the purified liquid ester into a clean, dry vial.

-

Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

-

Homogenization : Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Transfer : Using a Pasteur pipette, transfer the solution into a clean NMR tube.

-

Analysis : Cap the NMR tube and insert it into the NMR spectrometer for analysis.

Table 2: Summary of Spectroscopic Data

| Technique | Signal | Assignment & Rationale |

| ¹H NMR | ~ 8.5 ppm (dd) | H6 : Aromatic proton ortho to the ring nitrogen. Deshielded by the nitrogen's inductive effect. |

| ~ 7.9 ppm (dd) | H4 : Aromatic proton para to the nitrogen. Less deshielded than H6. | |

| ~ 7.1 ppm (dd) | H5 : Aromatic proton meta to the nitrogen. Least deshielded of the ring protons. | |

| ~ 4.3 ppm (q) | -OCH₂CH₃ : Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group. | |

| ~ 2.7 ppm (s) | Ar-CH₃ : Methyl protons attached to the pyridine ring, appears as a singlet. | |

| ~ 1.3 ppm (t) | -OCH₂CH₃ : Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group. | |

| ¹³C NMR | ~ 167 ppm | C=O : Carbonyl carbon of the ester group. Highly deshielded. |

| ~ 158 ppm | C2 : Aromatic carbon attached to the methyl group. | |

| ~ 152 ppm | C6 : Aromatic carbon adjacent to the ring nitrogen. | |

| ~ 135 ppm | C4 : Aromatic carbon. | |

| ~ 128 ppm | C3 : Aromatic carbon attached to the ester group. | |

| ~ 122 ppm | C5 : Aromatic carbon. | |

| ~ 61 ppm | -OCH₂CH₃ : Methylene carbon of the ethyl group. | |

| ~ 23 ppm | Ar-CH₃ : Methyl carbon attached to the ring. | |

| ~ 14 ppm | -OCH₂CH₃ : Methyl carbon of the ethyl group. | |

| IR (cm⁻¹) | ~ 2980 | C-H stretch (aliphatic) : From the ethyl and methyl groups. |

| ~ 1725 | C=O stretch (ester) : Strong, characteristic absorption for the carbonyl group.[8] | |

| ~ 1250 | C-O stretch (ester) : Characteristic absorption for the single bond between the carbonyl carbon and the oxygen.[8] | |

| ~ 1590 | C=C / C=N stretch : Aromatic ring vibrations. | |

| Mass Spec. (m/z) | 165 | [M]⁺ : The molecular ion peak. |

| 136 | [M-C₂H₅]⁺ : Loss of the ethyl radical from the ester. | |

| 120 | [M-OC₂H₅]⁺ : Loss of the ethoxy radical, a common fragmentation for ethyl esters. |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Applications and Chemical Reactivity

Ethyl 2-methylnicotinate serves as a versatile intermediate. Its primary value lies in the reactivity of the ester group and the potential for further modification of the pyridine ring.

-

Pharmaceutical Synthesis : It is a precursor for synthesizing more complex heterocyclic systems. For example, it has been used in the preparation of various amino esters, which are scaffolds for pharmacologically active molecules.[5][9]

-

Biochemical Reagent : The compound is used as a biochemical reagent in life science research, likely as a starting material for creating enzyme inhibitors or molecular probes.[9]

-

Reactivity : The ester can undergo hydrolysis back to the carboxylic acid, or transesterification with other alcohols. The pyridine nitrogen can be quaternized, and the aromatic ring can undergo nucleophilic aromatic substitution under certain conditions.

Safety and Handling

Proper handling of Ethyl 2-methylnicotinate is essential in a laboratory setting. It is classified as an irritant.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation. | [6] |

| H319 | Causes serious eye irritation. | [6] | |

| H335 | May cause respiratory irritation. | [6] | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [6] |

| P280 | Wear protective gloves/eye protection/face protection. | [6] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

Protocol: Safe Handling and Storage

-

Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6][10]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][10] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

-

Spill Response : In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

References

-

ChemWhat. Ethyl 2-methylnicotinate CAS#: 1721-26-2. [Link]

-

PubChem - NIH. This compound | C9H11NO2 | CID 12243767. [Link]

-

Angene Chemical. 3-Pyridinecarboxylic acid, 2-methyl-, ethyl ester|1721-26-2. [Link]

-

PubChem - NIH. Ethyl 2-methylnicotinate | C9H11NO2 | CID 74401. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of ethyl ethanoate. [Link]

Sources

- 1. CAS 1721-26-2: Ethyl 2-methyl-3-pyridinecarboxylate [cymitquimica.com]

- 2. This compound | C9H11NO2 | CID 12243767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. CAS RN 1721-26-2 | Fisher Scientific [fishersci.com]

- 5. Ethyl 2-methylnicotinate | 1721-26-2 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. angenechemical.com [angenechemical.com]

- 8. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. medchemexpress.com [medchemexpress.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 2-Methylpyridine-3-Carboxylate: Properties, Reactivity, and Applications

Abstract

Ethyl 2-methylpyridine-3-carboxylate (CAS No: 1721-26-2) is a substituted pyridine derivative that serves as a crucial building block in synthetic organic chemistry.[1] Its unique arrangement of a pyridine core, a methyl group, and an ethyl carboxylate moiety provides multiple reactive sites, making it a versatile precursor for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, chemical reactivity, and applications, with a particular focus on its relevance to researchers in drug discovery and development. We will explore key experimental protocols and safety considerations to provide a holistic understanding of this valuable chemical intermediate.

Core Physicochemical and Structural Properties

Ethyl 2-methylpyridine-3-carboxylate is a combustible liquid at room temperature.[2][3] A thorough understanding of its fundamental properties is the first step in its effective application in research and synthesis.

Structural and Molecular Data

The molecule consists of a pyridine ring substituted at the 2-position with a methyl group and at the 3-position with an ethyl carboxylate group. This substitution pattern dictates its reactivity and steric profile.

Caption: Molecular structure of ethyl 2-methylpyridine-3-carboxylate.

Tabulated Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound, compiled from authoritative sources.

| Property | Value | Reference(s) |

| CAS Number | 1721-26-2 | [1][2][4] |

| Molecular Formula | C₉H₁₁NO₂ | [1][4] |

| Molecular Weight | 165.19 g/mol | [1][2][4] |

| Appearance | Liquid | [2] |

| Density | 1.072 g/mL at 25 °C | [2][5] |

| Boiling Point | 126-127 °C at 24 mmHg | [2][5] |

| Flash Point | 103 °C (217.4 °F) - closed cup | [1][5] |

| Refractive Index (n20/D) | 1.505 | [2][5] |

| SMILES String | CCOC(=O)c1cccnc1C | [2] |

| InChI Key | TZORNSWZUZDUCU-UHFFFAOYSA-N | [2][5] |

Spectroscopic Profile for Structural Elucidation

For any researcher, verifying the identity and purity of a starting material is paramount. The following is a predictive guide to the expected spectroscopic data for ethyl 2-methylpyridine-3-carboxylate.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The ethyl ester group should present as a triplet (3H, corresponding to the -CH₃) and a quartet (2H, from the -OCH₂-). The methyl group on the pyridine ring will appear as a sharp singlet (3H). The three protons on the pyridine ring will appear as distinct signals in the aromatic region, with their coupling patterns revealing their relative positions.

-

¹³C NMR Spectroscopy: The carbon spectrum should show nine distinct signals, corresponding to each unique carbon atom in the molecule: two for the ethyl group, one for the methyl group, five for the pyridine ring carbons, and one for the carbonyl carbon of the ester.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies to expect include a strong absorption band around 1720-1740 cm⁻¹ for the C=O stretch of the ester. Bands in the 1550-1610 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations of the pyridine ring. C-H stretching vibrations will be observed around 2900-3100 cm⁻¹.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 165.19. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.

Synthesis and Chemical Reactivity

Synthetic Approaches

While specific, optimized syntheses for this exact molecule are proprietary or scattered in literature, its structure lends itself to classical pyridine synthesis methodologies. A plausible approach is a variation of the Hantzsch pyridine synthesis, involving the condensation of an enamine, an aldehyde, and a β-ketoester, followed by an oxidation step. The specific precursors would be chosen to yield the 2-methyl and 3-carboxylate substitution pattern.

Core Reactivity

The reactivity of ethyl 2-methylpyridine-3-carboxylate is governed by its three key functional components: the ester, the pyridine nitrogen, and the methyl group.

-

Ester Group Transformations: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield 2-methylnicotinic acid. It can also undergo transesterification, reduction to the corresponding primary alcohol (using reagents like LiAlH₄), or reaction with Grignard reagents to form tertiary alcohols.

-

Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. It can also be oxidized to an N-oxide, which can alter the reactivity of the ring towards electrophilic or nucleophilic substitution.

-

Methyl Group Reactivity: The methyl group at the 2-position is activated by the adjacent ring nitrogen. It can be deprotonated with a strong base and subsequently react with various electrophiles. It can also be oxidized to a carboxylic acid under harsh conditions.[6]

Caption: Key reaction pathways for ethyl 2-methylpyridine-3-carboxylate.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone of modern medicinal chemistry. Ethyl 2-methylpyridine-3-carboxylate is a valuable intermediate due to its pre-functionalized structure, which allows for rapid diversification and the creation of molecular libraries.

-

Scaffold for Bioactive Molecules: It has been utilized as a starting material for the preparation of more complex aminoesters.[1][2]

-

Precursor to Nicotinic Acid Analogs: The core structure is closely related to nicotinic acid (Vitamin B3), a vital biological molecule.[6] Modifications of this scaffold can lead to the development of agonists or antagonists for nicotinic receptors, which are targets for neurological disorders.[7]

-

Building Block for Novel Heterocycles: The functional groups allow for annulation reactions, where additional rings can be fused to the pyridine core, leading to novel polycyclic heterocyclic systems with unique pharmacological properties.

Experimental Protocols and Methodologies

Adherence to validated protocols is essential for reproducible and reliable scientific outcomes.

Workflow for Material Characterization

This workflow outlines the standard procedure for verifying the identity and purity of a newly acquired sample of ethyl 2-methylpyridine-3-carboxylate.

Caption: Standard workflow for the characterization of a chemical sample.

Protocol for Basic Hydrolysis to 2-Methylnicotinic Acid

This protocol describes a standard procedure for converting the ester to its corresponding carboxylic acid.

-

Dissolution: Dissolve ethyl 2-methylpyridine-3-carboxylate (1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (e.g., 3:1 v/v). Causality: THF ensures solubility of the organic starting material, while water is required for the hydrolysis reaction.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 eq) to the solution. Causality: A stoichiometric excess of the base is used to ensure the saponification reaction goes to completion.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. Causality: Monitoring prevents unnecessary heating or reaction time, which could lead to side products.

-

Workup - Neutralization: Cool the reaction mixture to 0 °C and carefully acidify with an acid like hydrochloric acid (HCl) until the pH is ~4-5. A precipitate of the carboxylic acid product should form. Causality: Acidification protonates the carboxylate salt formed in situ, causing the neutral, less soluble carboxylic acid to precipitate out.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Causality: Washing with cold water minimizes loss of the desired product, which may have some slight aqueous solubility.

-

Characterization: Confirm the structure of the resulting 2-methylnicotinic acid using spectroscopic methods (NMR, IR).

Safety, Handling, and Storage

Proper handling is critical to ensure laboratory safety.

-

Hazards: Ethyl 2-methylpyridine-3-carboxylate is a combustible liquid that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[1][8] For operations with a risk of aerosolization, a respirator with an organic vapor filter may be necessary.[8]

-

Handling: Keep the compound away from heat, sparks, and open flames.[3][8] Avoid contact with skin and eyes and prevent inhalation of vapors.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][8]

Conclusion

Ethyl 2-methylpyridine-3-carboxylate is a functionally rich and versatile chemical intermediate. Its well-defined physicochemical properties, predictable spectroscopic signature, and diverse reactivity make it an invaluable tool for synthetic chemists. For researchers in drug development, its utility as a scaffold for creating novel heterocyclic structures ensures its continued importance in the pursuit of new therapeutic agents. A firm grasp of its properties, reactivity, and safe handling procedures is essential for unlocking its full synthetic potential.

References

-

J&K Scientific. (n.d.). Ethyl 2-methylpyridine-3-carboxylate, 98%. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 3-Ethyl-2-methylpyridine. Retrieved January 11, 2026, from [Link]

-

Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-ethyl-2-methyl-pyridine-3-carboxylate. Retrieved January 11, 2026, from [Link]

-

MySkinRecipes. (n.d.). Ethyl 3-Methylpyridine-2-carboxylate. Retrieved January 11, 2026, from [Link]

-

PubChemLite. (n.d.). Ethyl 3-methylpyridine-2-carboxylate. Retrieved January 11, 2026, from [Link]

-

Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. Retrieved January 11, 2026, from [Link]

-

PubMed. (n.d.). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Retrieved January 11, 2026, from [Link]

Sources

- 1. 2-甲基-3-烟酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. 2-甲基-3-烟酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 7. Ethyl 3-Methylpyridine-2-carboxylate [myskinrecipes.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 2-methylisonicotinate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylisonicotinate, a substituted pyridine derivative, serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structural features, combining a reactive ester group with a methylated pyridine ring, make it a valuable intermediate in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and significant applications, with a particular focus on its role in the development of novel therapeutic agents.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for this compound.

The nomenclature and identifiers for this compound are as follows:

| Identifier | Value |

| IUPAC Name | ethyl 2-methylpyridine-4-carboxylate[1] |

| Synonyms | This compound, 2-METHYLISONICOTINIC ACID ETHYL ESTER, 2-Methylpyridine-4-carboxylic acid ethyl ester[1] |

| CAS Number | 25635-17-0[1] |

| Molecular Formula | C₉H₁₁NO₂[1] |

| Molecular Weight | 165.19 g/mol [1] |

| SMILES | CCOC(=O)c1ccnc(C)c1 |

| InChI Key | WOMYMRWGDVTGQI-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is essential for its application in synthesis and for its characterization.

Table of Physicochemical Properties:

| Property | Value | Source |

| Melting Point | 148-152 °C (hydrochloride salt) | |

| Boiling Point | 102-103 °C at 4 Torr | |

| Density | 1.4985 g/cm³ | |

| Appearance | Colorless to light yellow liquid |

Spectroscopic Data:

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR are crucial for confirming the molecular structure. The proton NMR would typically show signals for the ethyl group (a quartet and a triplet), the methyl group on the pyridine ring (a singlet), and the aromatic protons on the pyridine ring.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1720 cm⁻¹) and C=N and C=C stretching vibrations of the pyridine ring.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The molecular ion peak [M]⁺ would be observed at m/z 165.

-

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-methylisonicotinic acid, with ethanol in the presence of an acid catalyst.

Reaction Scheme:

Caption: Fischer esterification of 2-methylisonicotinic acid.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-Methylisonicotinic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-methylisonicotinic acid (1.0 equivalent) in an excess of absolute ethanol (which also acts as the solvent).

-

Acid Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture. The addition should be done carefully as the reaction is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually several hours).[2][3]

-

Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess ethanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. d. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure buildup. e. Wash the organic layer with brine (saturated NaCl solution). f. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to obtain the crude this compound. c. If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Causality behind Experimental Choices:

-

Excess Ethanol: The Fischer esterification is a reversible reaction.[3] According to Le Châtelier's principle, using a large excess of one of the reactants (ethanol) drives the equilibrium towards the formation of the ester product, thereby increasing the yield.

-

Acid Catalyst: The carbonyl carbon of the carboxylic acid is not sufficiently electrophilic to be attacked by the weakly nucleophilic alcohol. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic and facilitating the nucleophilic attack by the alcohol.[3]

-

Reflux: Heating the reaction mixture to its boiling point increases the rate of the reaction, allowing the equilibrium to be reached more quickly.

-

Neutralization with Sodium Bicarbonate: The acidic catalyst must be removed from the product. Washing with a weak base like sodium bicarbonate neutralizes the acid without causing significant hydrolysis of the ester product.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyridine scaffold is a common feature in many approved drugs.[4] The presence of the methyl group and the ester functionality on the isonicotinate core provides handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Role as a Synthetic Intermediate:

Chemical intermediates are the foundational components for the synthesis of active pharmaceutical ingredients (APIs).[5] this compound serves as a key intermediate for introducing the 2-methyl-4-carboxypyridine moiety into larger molecules. This can be achieved through various chemical transformations of the ester group, such as:

-

Amidation: Reaction with amines to form the corresponding amides.

-

Reduction: Reduction of the ester to the corresponding alcohol.

-

Hydrolysis: Conversion back to the carboxylic acid, which can then be coupled with other molecules.

Example of a Drug Target Pathway:

While a specific drug containing the exact this compound scaffold is not prominently documented in publicly available databases, the closely related 2-methylnicotinic acid (an isomer) is a known intermediate in the synthesis of ML-120B, a specific inhibitor of IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta).[6] IKKβ is a key enzyme in the NF-κB signaling pathway, which is implicated in inflammatory responses, immune regulation, and cell survival. Inhibition of IKKβ is a therapeutic strategy for various inflammatory diseases and cancers.

Caption: Role of this compound as a precursor in the synthesis of an IKKβ inhibitor.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in organic synthesis, particularly in the realm of drug discovery. Its straightforward synthesis via Fischer esterification, coupled with the reactivity of its ester and pyridine functionalities, allows for its incorporation into a diverse range of molecular scaffolds. As research into novel therapeutic agents continues, the demand for such adaptable building blocks is expected to grow, further solidifying the importance of this compound in the development of future medicines.

References

- Google Patents.

-

PubChem. This compound. [Link]

-

ResearchGate. FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. [Link]

-

Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

Sources

Molecular weight and formula of Ethyl 2-methylisonicotinate

An In-Depth Technical Guide to Ethyl 2-methylisonicotinate (C₉H₁₁NO₂) for Advanced Research Applications

Executive Summary

This compound is a substituted pyridine derivative that serves as a pivotal intermediate in synthetic organic chemistry. Its structural arrangement, featuring a pyridine core functionalized with both a methyl group and an ethyl ester, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the molecule's core properties, a robust synthesis protocol, methods for analytical characterization, and its applications in modern research. By grounding protocols in chemical principles and emphasizing safety and validation, this document serves as an authoritative resource for the practical application of this compound in the laboratory.

Core Molecular Profile

This compound is identified by its unique pyridine scaffold. The placement of the methyl group at the 2-position and the ethyl carboxylate at the 4-position (the iso position) dictates its reactivity and utility as a precursor in multi-step syntheses.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | ethyl 2-methylpyridine-4-carboxylate | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 165.19 g/mol | [1][2][3] |

| CAS Number | 25635-17-0 | [1][2][3] |

| Synonyms | 2-Methylisonicotinic acid ethyl ester |[1][2][3] |

Caption: 2D Structure of this compound.

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 102-103 °C @ 4 Torr | [3] |

| Density | ~1.07 g/mL at 25 °C | Value based on closely related isomers[4][5] |

| Water Solubility | Slightly soluble | [4] |

| Predicted pKa | 3.92 ± 0.10 | [3] |

| Storage | Store sealed in a dry, room temperature environment |[3] |

Synthesis and Purification

Principle of Synthesis: Fischer Esterification

The most direct and reliable method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 2-methylisonicotinic acid. This acid-catalyzed reaction involves the nucleophilic attack of ethanol on the protonated carbonyl carbon of the carboxylic acid. The use of a strong acid catalyst (e.g., H₂SO₄) is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic ethanol. The reaction is reversible; therefore, to drive the equilibrium towards the ester product, excess ethanol is used as both the reactant and the solvent, and water is removed as it is formed.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful synthesis and purification should yield a product with spectroscopic data consistent with the known structure of this compound.

-

Reagent Preparation and Stoichiometry:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylisonicotinic acid (10.0 g, 72.9 mmol, 1.0 eq).

-

Add absolute ethanol (150 mL, excess). Ethanol acts as both the reagent and solvent.

-

Carefully, and with cooling in an ice bath, add concentrated sulfuric acid (H₂SO₄, 2.0 mL, ~37.5 mmol) dropwise to the stirring suspension.

-

-

Reaction Execution:

-

Fit the flask with a reflux condenser.

-

Heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.

-

Maintain reflux with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solvent by approximately 75% using a rotary evaporator.

-

Carefully pour the concentrated residue into 200 mL of ice-cold deionized water.

-

Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude product.

-

Purify the crude oil via flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 10:1 Hexane:Ethyl Acetate) to isolate the pure ester.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

-

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is essential. A combination of spectroscopic techniques provides unambiguous structural verification.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in the molecule.

-

¹H NMR (Proton NMR): The expected spectrum in CDCl₃ will show distinct signals corresponding to each unique proton environment.

-

Ethyl Group: A triplet integrating to 3H around δ 1.4 ppm (for the -CH₃) and a quartet integrating to 2H around δ 4.4 ppm (for the -OCH₂-). The splitting pattern (n+1 rule) confirms their adjacency.

-

Methyl Group: A sharp singlet integrating to 3H around δ 2.6 ppm, indicating a methyl group attached to the aromatic ring with no adjacent protons.

-

Pyridine Ring Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring. Their specific chemical shifts and coupling patterns will confirm the 2,4-substitution pattern.

-

-

¹³C NMR (Carbon NMR): This technique verifies the carbon framework.

-

Expected signals include those for the two ethyl carbons, the methyl carbon, the five distinct pyridine ring carbons, and the highly deshielded carbonyl carbon of the ester (typically > δ 160 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[6]

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹. This is a definitive indicator of the ester carbonyl group.

-

C-O Stretch (Ester): A strong band will appear in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1500-1600 cm⁻¹ region are characteristic of the pyridine ring.

-

C-H Stretches: Signals just below 3000 cm⁻¹ for sp³ C-H bonds (methyl, ethyl) and just above 3000 cm⁻¹ for sp² C-H bonds (aromatic).

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

-

Under Electron Ionization (EI), the mass spectrum should show a clear molecular ion peak (M⁺) at an m/z ratio of 165, corresponding to the molecular weight of C₉H₁₁NO₂.[1] Analysis of the fragmentation pattern can provide further structural confirmation.

Caption: Analytical workflow for structural validation of the final product.

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the reactivity of its functional groups, which can be selectively modified.

-

As a Heterocyclic Building Block: The pyridine core is a common scaffold in pharmacologically active compounds. This ester serves as a starting point for introducing further complexity.[9]

-

Modification of the Ester Group: The ethyl ester can be hydrolyzed back to the carboxylic acid, converted to an amide, or reduced to an alcohol, providing access to a wide range of derivatives.

-

Reactivity of the Pyridine Ring: The pyridine nitrogen can be alkylated or oxidized, and the ring itself can undergo further substitution reactions, enabling the synthesis of diverse compound libraries for screening in drug discovery programs.

Caption: Application of this compound as a versatile synthetic intermediate.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][3] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1][3] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |[1][3] |

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[3]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Ensure adequate ventilation.

-

Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-methylnicotinate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 5-cyano-2-methylisonicotinate. Retrieved from [Link]

-

ChemWhat. (n.d.). Ethyl 2-methylnicotinate CAS#: 1721-26-2. Retrieved from [Link]

-

LookChem. (2020). MSDS of 2 -METHYLISONICOTINIC ACID ETHYL ESTER. Retrieved from [Link]

-

SIELC Technologies. (2018). Ethyl 2-methylnicotinate. Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl isonicotinate hydrochloride. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Problems. Department of Chemistry. Retrieved from [Link]

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

- 1. This compound | C9H11NO2 | CID 12243767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.cn [capotchem.cn]

- 3. 2 -METHYLISONICOTINIC ACID ETHYL ESTER | 25635-17-0 [amp.chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Ethyl 2-methylnicotinate | 1721-26-2 [chemicalbook.com]

- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 7. lehigh.edu [lehigh.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 2-methylisonicotinate

This guide provides a detailed analysis of the spectroscopic data for Ethyl 2-methylisonicotinate (IUPAC name: ethyl 2-methylpyridine-4-carboxylate), a key heterocyclic compound often utilized as a building block in the synthesis of pharmaceuticals and other advanced materials. Understanding its spectroscopic signature is paramount for researchers in confirming its structure, assessing purity, and monitoring reactions. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive characterization, grounded in established scientific principles and methodologies.

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule is the foundation of its chemical behavior. For this compound, a combination of spectroscopic techniques provides a complete picture, confirming the connectivity and chemical environment of every atom. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pathways under ionization.

The workflow for such a characterization is a systematic process, beginning with isolating the compound and proceeding through the acquisition and interpretation of data from multiple spectroscopic platforms.

Caption: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular skeleton and define the electronic environment of each atom.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). For quantitative ¹³C NMR, a higher concentration (20-50 mg) may be required. [1]2. Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). In modern spectrometers, the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H) can also be used for referencing. [2]3. Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A greater number of scans (e.g., 1024 or more) is typically necessary due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift (δ) indicates the electronic environment, the integration value reveals the number of protons giving rise to the signal, and the multiplicity (splitting pattern) shows the number of neighboring protons.

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | ~8.60 | Doublet (d) | 1H | ~5.0 |

| H-5 | ~7.60 | Doublet (d) | 1H | ~5.0 |

| H-3 | ~7.55 | Singlet (s) | 1H | - |

| -OCH₂ CH₃ (H-12) | 4.39 | Quartet (q) | 2H | 7.1 |

| CH₃ -Py (H-8) | 2.61 | Singlet (s) | 3H | - |

| -OCH₂CH₃ (H-13) | 1.40 | Triplet (t) | 3H | 7.1 |

Note: Data is a representative spectrum based on known chemical shifts for similar pyridine and ester structures. Precise values may vary slightly based on solvent and concentration.

Interpretation of ¹H NMR Spectrum:

-

The downfield region contains the aromatic protons. The proton at C-6 is adjacent to the electronegative nitrogen, shifting it the furthest downfield (~8.60 ppm). The protons at C-3 and C-5 appear in the 7.5-7.6 ppm range. Their distinct splitting patterns (or lack thereof for H-3) are key to their assignment.

-

The ethyl ester group gives a characteristic quartet and triplet pattern. The methylene protons (-OCH₂ CH₃) at 4.39 ppm are deshielded by the adjacent oxygen and split into a quartet by the three neighboring methyl protons.

-

The terminal methyl protons (-OCH₂CH₃ ) at 1.40 ppm are split into a triplet by the two neighboring methylene protons.

-

The methyl group attached to the pyridine ring (C-2) is a singlet at 2.61 ppm, as it has no adjacent protons to couple with.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. In the proton-decoupled spectrum, each unique carbon atom appears as a single line.

| Assigned Carbon | Chemical Shift (δ, ppm) |

| C =O (C-9) | ~165.5 |

| C-2 | ~158.0 |

| C-6 | ~149.5 |

| C-4 | ~146.0 |

| C-3 | ~123.0 |

| C-5 | ~121.5 |

| -OC H₂CH₃ (C-12) | ~61.5 |

| C H₃-Py (C-8) | ~24.0 |

| -OCH₂C H₃ (C-13) | ~14.3 |

Note: Data is predicted based on standard chemical shift values for substituted pyridines and ethyl esters.[3]

Interpretation of ¹³C NMR Spectrum:

-

The ester carbonyl carbon (C=O) is the most deshielded, appearing furthest downfield around 165.5 ppm.

-

The aromatic carbons of the pyridine ring appear in the 120-160 ppm range. The carbons directly attached to nitrogen (C-2, C-6) and the substituted carbon (C-4) are typically the most downfield in this region.

-

The aliphatic carbons appear in the upfield region. The methylene carbon of the ethyl group (-OC H₂) is deshielded by the oxygen and appears around 61.5 ppm, while the two methyl carbons appear at ~24.0 ppm (ring methyl) and ~14.3 ppm (ethyl group).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.

Experimental Protocol: ATR-FTIR Analysis

-

Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean. [4][5]Record a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal. [6][7]3. Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch (CH₃, CH₂) |

| ~1725 | Strong | Ester C=O Stretch |

| ~1600, ~1560 | Medium | Pyridine Ring C=C and C=N Stretches |

| ~1250, ~1100 | Strong | Ester C-O Stretches |

Note: Representative values based on typical frequencies for aromatic esters.

Interpretation of IR Spectrum:

-

The most prominent feature in the IR spectrum is the strong, sharp absorption band around 1725 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. [8]* Two strong bands are observed in the fingerprint region, around 1250 cm⁻¹ and 1100 cm⁻¹ . These correspond to the C-O stretching vibrations of the ester linkage.

-

Absorptions in the 3000-3100 cm⁻¹ region are indicative of the C-H stretching vibrations of the aromatic pyridine ring, while the bands just below 3000 cm⁻¹ are due to the aliphatic C-H stretches of the methyl and ethyl groups.

-

The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) are visible around 1600 cm⁻¹ and 1560 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint and helps confirm the compound's structure.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. [9][10]3. GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. The compound will be separated from the solvent and any impurities on a capillary column (e.g., DB-5ms) before entering the mass spectrometer. The GC oven temperature is typically ramped to ensure elution. [11]4. MS Ionization and Analysis: As the compound elutes from the GC, it is bombarded with high-energy electrons (typically 70 eV in EI mode). This causes ionization and fragmentation. The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. [12]

Mass Spectral Data

The molecular formula of this compound is C₉H₁₁NO₂, giving it a monoisotopic mass of 165.08 Da. [13]

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 165 | [M]⁺• | [C₉H₁₁NO₂]⁺• | Molecular Ion |

| 150 | [M - CH₃]⁺ | [C₈H₈NO₂]⁺ | Loss of a methyl radical |

| 136 | [M - C₂H₅]⁺ | [C₇H₆NO₂]⁺ | Loss of an ethyl radical |

| 120 | [M - OC₂H₅]⁺ | [C₇H₆NO]⁺ | Loss of ethoxy radical |

| 92 | [C₆H₆N]⁺ | [C₆H₆N]⁺ | Loss of CO from m/z 120 |

Interpretation of Mass Spectrum and Fragmentation: The fragmentation of this compound under electron ionization follows predictable pathways for aromatic esters. [14]

-

Molecular Ion (m/z 165): The peak at m/z 165 corresponds to the intact molecule that has lost one electron, confirming the molecular weight of the compound. Its presence is crucial for identification.

-

Loss of Ethoxy Radical (m/z 120): A very common and diagnostically significant fragmentation for ethyl esters is the cleavage of the C-O single bond, resulting in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This leads to the formation of a stable acylium ion at m/z 120, which is often a prominent peak in the spectrum.

-

Loss of Ethyl Radical (m/z 136): Another possible fragmentation is the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a peak at m/z 136.

-

Further Fragmentation (m/z 92): The acylium ion at m/z 120 can further lose a molecule of carbon monoxide (CO, 28 Da) to form a pyridinium-type ion at m/z 92.

Caption: Proposed major EI-MS fragmentation pathways for this compound.

Conclusion: An Integrated Analysis

The collective evidence from NMR, IR, and MS provides an unambiguous structural confirmation of this compound.

-

MS confirms the molecular weight is 165 g/mol .

-

IR confirms the presence of an aromatic ester functional group (C=O at ~1725 cm⁻¹, C-O at ~1250/1100 cm⁻¹) and an aromatic ring.

-

¹³C NMR confirms the presence of 9 unique carbon atoms, including one carbonyl, six aromatic, and three aliphatic carbons.

-

¹H NMR confirms the substitution pattern on the pyridine ring and the structure of the ethyl ester and methyl groups, providing the final and most detailed piece of the structural puzzle.

This guide outlines the essential spectroscopic data and the logic behind its interpretation, providing researchers and drug development professionals with a reliable reference for the characterization of this compound.

References

-

Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Chemometrics and Data Analysis in Chromatography. [Link]

-

Mering, A., & Rautenstrauch, P. (2013). Computational mass spectrometry for small molecules. PMC. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Chemistry LibreTexts. (2022, July 20). The 1H-NMR experiment. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics. [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of the ethyl 1,4,7,8-tetrahydro-2,7,7-trimethyl-4-(4-nitrophenyl)-5(6H)-oxoquinoline-3-carboxylate (5d). [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

PubChemLite. (n.d.). This compound (C9H11NO2). [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. m.youtube.com [m.youtube.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. agilent.com [agilent.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 14. chem.libretexts.org [chem.libretexts.org]

Ethyl 2-methylisonicotinate: A Versatile Pyridine Building Block for Modern Organic Synthesis

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the basis of numerous therapeutic agents and functional materials.[1][2] Among the vast array of substituted pyridines, Ethyl 2-methylisonicotinate has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive methyl group, a modifiable ester, and an electron-deficient aromatic system provides a rich platform for diverse chemical transformations. This technical guide offers an in-depth exploration of this compound, detailing its physicochemical properties, core reactivity, and strategic applications in multi-step synthesis. We provide field-proven insights into experimental design and include detailed protocols and workflows to empower researchers in drug development and chemical synthesis to effectively leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of a Substituted Pyridine

This compound (IUPAC Name: Ethyl 2-methylpyridine-4-carboxylate) is a bifunctional aromatic heterocycle.[3] The molecule's utility is rooted in its inherent structural features:

-

The Pyridine Core: A nitrogen-containing heteroarene that is isoelectronic with benzene.[1] The nitrogen atom's electronegativity renders the ring electron-deficient, influencing its reactivity and providing a key site for hydrogen bonding in biological systems.

-

The 2-Methyl Group: This is not merely a passive substituent. Its position alpha to the ring nitrogen makes its protons acidic enough to be abstracted, enabling a host of condensation and functionalization reactions at this site.[4] Furthermore, the introduction of a methyl group can significantly enhance the pharmacological potency of a parent molecule, a phenomenon often termed the "magic methyl effect".[4]

-

The 4-Ethyl Ester Group: A versatile handle for chemical modification, readily converted into carboxylic acids, amides, hydrazides, or reduced to a primary alcohol. This functionality is critical for linking the pyridine core to other molecular fragments or for tuning solubility and pharmacokinetic properties.

These features combine to make this compound a preferred starting material for constructing complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical & Structural Properties

A clear understanding of a building block's physical properties is essential for experimental design, from solvent selection to purification strategy.

| Property | Value | Source |

| IUPAC Name | Ethyl 2-methylpyridine-4-carboxylate | PubChem[3] |

| CAS Number | 25635-17-0 | ChemicalBook[5] |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[3][6] |

| Molecular Weight | 165.19 g/mol | PubChem[3] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[5] |

| Boiling Point | 102-103 °C at 4 Torr | ChemicalBook[5] |

| Density | 1.4985 g/cm³ (Predicted) | ChemicalBook[5] |

The Reactivity Hub: Core Transformations

This compound serves as a central hub from which numerous synthetic pathways can diverge. The three primary sites of reactivity—the methyl group, the ester, and the pyridine ring itself—can be addressed with high selectivity.

Caption: Key synthetic transformations of this compound.

Reactions at the Ester Group

The ethyl ester is the most common site for initial modifications, often to prepare for coupling reactions.

-

Hydrolysis (Saponification): Treatment with an aqueous base (e.g., NaOH or KOH) followed by acidic workup readily cleaves the ester to yield 2-methylisonicotinic acid . This carboxylic acid is a crucial intermediate for amide bond formation using standard peptide coupling reagents (e.g., EDC, HOBt).

-

Amidation: Direct reaction with primary or secondary amines, often at elevated temperatures or with a catalyst, produces a wide range of 2-methylisonicotinamides . This is one of the most direct routes to building libraries of potential drug candidates.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2-methylpyridin-4-yl)methanol . This product opens up further synthetic avenues, such as ether formation or conversion of the hydroxyl group to a leaving group for nucleophilic substitution.

Functionalization of the 2-Methyl Group